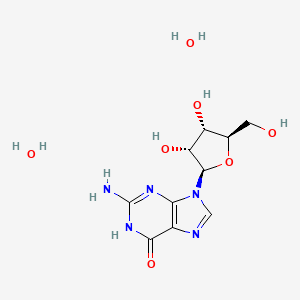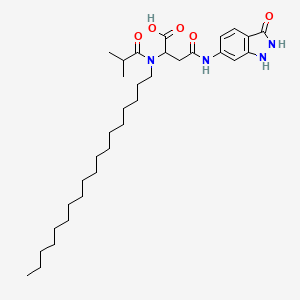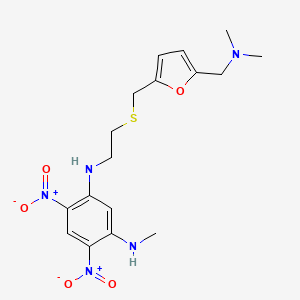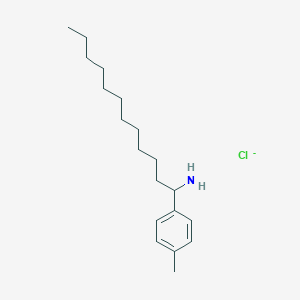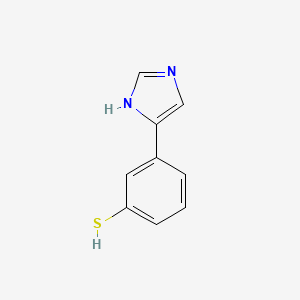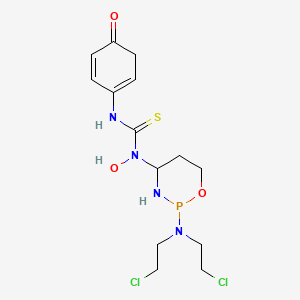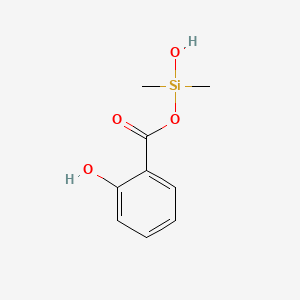
Silanediol salicylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of silanediol salicylate involves the esterification of salicylic acid with a silane compound. The general procedure includes the use of freshly distilled solvents such as methylene chloride, methanol, dimethoxyethane, and toluene . The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Silanediol salicylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of silanediol benzoate .
Scientific Research Applications
Silanediol salicylate has a wide range of applications in scientific research, including:
Chemistry: Used as a hydrogen bond donor catalyst in various organic reactions.
Biology: Investigated for its potential anti-inflammatory and antimicrobial properties.
Medicine: Used in formulations for treating brittle nails and other skin conditions.
Industry: Employed in cosmetic formulations for its skin conditioning properties.
Mechanism of Action
The mechanism of action of silanediol salicylate involves its interaction with molecular targets such as enzymes and receptors. It exerts its effects by modulating the activity of these targets, leading to various biological responses . For example, salicylic acid, a component of this compound, inhibits the cyclooxygenase enzymes (COX-1 and COX-2), reducing the production of pro-inflammatory prostaglandins .
Comparison with Similar Compounds
Similar Compounds
- Methyl salicylate
- Ethylhexyl salicylate
- Butyloctyl salicylate
- Hexyldodecyl salicylate
Uniqueness
Silanediol salicylate is unique due to its silicon backbone, which imparts distinct properties compared to other salicylates. This silicon backbone enhances its stability and efficacy in cosmetic formulations, making it a preferred choice for skin care applications .
Properties
CAS No. |
187939-06-6 |
|---|---|
Molecular Formula |
C9H12O4Si |
Molecular Weight |
212.27 g/mol |
IUPAC Name |
[hydroxy(dimethyl)silyl] 2-hydroxybenzoate |
InChI |
InChI=1S/C9H12O4Si/c1-14(2,12)13-9(11)7-5-3-4-6-8(7)10/h3-6,10,12H,1-2H3 |
InChI Key |
UYZLQWUFBLEIAJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(O)OC(=O)C1=CC=CC=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




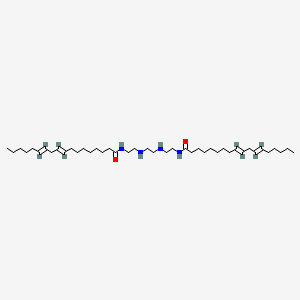
![1-[2-[[5-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]ethyl]piperidine;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12700830.png)


